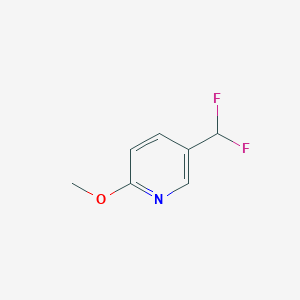

5-(Difluoromethyl)-2-methoxypyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7F2NO |

|---|---|

Molecular Weight |

159.13 g/mol |

IUPAC Name |

5-(difluoromethyl)-2-methoxypyridine |

InChI |

InChI=1S/C7H7F2NO/c1-11-6-3-2-5(4-10-6)7(8)9/h2-4,7H,1H3 |

InChI Key |

ARPUHBOIOOYJOY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Difluoromethyl 2 Methoxypyridine and Analogous Difluoromethylated Pyridine Derivatives

Direct C-H Difluoromethylation Approaches for Pyridines

Direct C-H functionalization of pyridines is a powerful tool for molecular synthesis, yet achieving regioselectivity can be challenging due to the inherent electronic properties of the pyridine (B92270) ring. researchgate.netnih.gov The electron-deficient nature of the ring generally directs functionalization to the ortho (C2/C6) and para (C4) positions. researchgate.netresearchgate.net Overcoming this inherent reactivity to achieve meta (C3/C5) substitution or to switch selectivity between positions has been a significant area of research.

The selective functionalization of the C3 (meta) position of the pyridine ring has long been a formidable challenge in synthetic chemistry. researchgate.netresearchgate.net Recent advances, however, have provided innovative strategies to access this previously elusive position.

A highly successful strategy for achieving meta-C-H difluoromethylation involves a temporary, redox-neutral dearomatization of the pyridine ring to form stable oxazino pyridine intermediates. nih.govresearchgate.netthieme-connect.com This approach fundamentally alters the electronic character of the pyridine core, transforming it into an electron-rich dienamine-type intermediate. researchgate.netresearchgate.net

The process begins with the reaction of a pyridine with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl pyruvate (B1213749) (MP), which generates a bench-stable oxazino pyridine. thieme-connect.com This intermediate possesses a nucleophilic C3-position, making it susceptible to reaction with electrophilic radical species. researchgate.netresearchgate.net By employing a suitable difluoromethyl radical source, such as 2,2-difluoro-2-iodo-1-phenylethan-1-one, a radical process can be initiated to introduce the CHF2 group at the meta position. thieme-connect.com Subsequent rearomatization yields the final meta-difluoromethylated pyridine product. researchgate.netthieme-connect.com This method has proven effective for a diverse range of pyridine substrates and is notable for its mild reaction conditions. nih.gov

Table 1: Examples of meta-C-H Difluoromethylation via Oxazino Pyridine Intermediates

| Pyridine Substrate | Product | Yield (%) |

| 4-Phenylpyridine | 3-(Difluoromethyl)-4-phenylpyridine | 68% |

| 4-(tert-Butyl)pyridine | 3-(Difluoromethyl)-4-(tert-butyl)pyridine | 70% |

| 4-Chloropyridine | 3-(Difluoromethyl)-4-chloropyridine | 48% |

| 3-Methylpyridine | 5-(Difluoromethyl)-3-methylpyridine | 52% |

| Nicotinonitrile | 5-(Difluoromethyl)nicotinonitrile | 61% |

Data sourced from studies on regioselective difluoromethylation. thieme-connect.com Yields are for the isolated meta-substituted pyridine product.

Direct electrophilic attack at the meta-position of a standard pyridine ring is electronically disfavored. Therefore, strategies for electrophilic difluoromethylation at this position also rely on temporarily converting the pyridine into an electron-rich intermediate. nih.gov Methods such as borane-catalyzed hydroboration can generate nucleophilic dihydropyridine (B1217469) intermediates. nih.gov These intermediates can then react with electrophilic difluoromethylthio sources to achieve C3-selective functionalization, which after oxidative aromatization, yield the meta-substituted product. nih.gov Similarly, the dearomatization to oxazino pyridines creates a nucleophilic intermediate that can engage with electrophilic reagents, providing another pathway to meta-functionalized pyridines. nih.gov

Functionalization at the ortho- and para-positions is more electronically inherent to the pyridine ring. researchgate.net Minisci-type reactions, which involve the addition of a radical to the protonated pyridine ring, are a classic method for ortho-functionalization. researchgate.net For instance, using Zn(SO2CF2H)2 as a difluoromethyl radical source under acidic conditions effectively yields ortho-difluoromethylated pyridines. researchgate.net

A particularly innovative approach allows for a switch in regioselectivity from meta to para using the same oxazino pyridine intermediates described earlier. nih.govresearchgate.net By treating the pre-formed oxazino pyridine with an acid, it can be transformed in situ into a pyridinium (B92312) salt. researchgate.net This modification alters the electronic distribution, making the para-position susceptible to radical attack. researchgate.netresearchgate.net Using a Minisci-type radical alkylation with a reagent like bis(difluoroacetyl)peroxide then leads to the selective formation of para-difluoromethylated pyridines. thieme-connect.com This pH-dependent switch provides a powerful tool for accessing different isomers from a common intermediate. nih.gov

Table 2: Examples of para-C-H Difluoromethylation via Pyridinium Salts

| Pyridine Substrate | Product | Yield (%) |

| 4-Phenylpyridine | 4-(Difluoromethyl)-4-phenylpyridine | 60% |

| 4-(tert-Butyl)pyridine | 4-(Difluoromethyl)-4-(tert-butyl)pyridine | 57% |

| Loratadine derivative | para-(Difluoromethyl)loratadine derivative | 57% |

Note: The para-functionalization occurs on the pyridine ring relative to the nitrogen atom. Data sourced from studies on switchable regioselective difluoromethylation. thieme-connect.com Yields are for the isolated para-substituted pyridine product.

Transition metal catalysis offers another avenue for the direct C-H difluoromethylation of pyridines and related heterocycles. These methods often provide high selectivity and functional group tolerance. Catalysts based on metals like ruthenium and palladium have been employed for these transformations. researchgate.netthieme.de For example, a ruthenium(II)-catalyzed approach has been developed for the para-selective C-H difluoromethylation of anilides, which are structurally related to pyridines and highlight the potential of this strategy. thieme.de These reactions typically involve a directing group to guide the metal catalyst to a specific C-H bond, enabling regioselective functionalization that might be difficult to achieve otherwise. researchgate.net

While transition metals are effective, developing metal-free alternatives is a significant goal in green chemistry. jiaolei.groupnih.gov The radical-based methods utilizing oxazino pyridine intermediates are a prime example of a transition-metal-free approach for both meta- and para-difluoromethylation. researchgate.netthieme-connect.com

Regioselective meta-C-H Difluoromethylation Strategies

Synthesis via Pre-functionalized Pyridine Substrates

A primary strategy for synthesizing difluoromethylated pyridines involves starting with a pyridine ring that already contains certain functional groups, which are then converted or used to introduce the difluoromethyl moiety.

Approaches Involving Halogen-Difluoromethyl Exchange Reactions

The direct replacement of a halogen atom on the pyridine ring with a difluoromethyl group is a powerful and direct method. These reactions often utilize copper- or palladium-based catalysts and a suitable difluoromethyl source.

A notable method involves the copper-mediated difluoromethylation of aryl iodides. This one-step procedure uses trimethylsilyldifluoromethane (TMSCF₂H) as the difluoromethylating agent, mediated by copper iodide. rsc.org This reaction is advantageous due to its use of readily available reagents and tolerance for a variety of functional groups, including amines, ethers, amides, and esters. rsc.org While initially developed for aryl and vinyl iodides, the principles are applicable to heteroaromatic systems like pyridine.

Similarly, copper-catalyzed protocols have been developed for the difluoromethylation of alkyl iodides using TMSCF₂H with cesium fluoride (B91410) as an activator. For less reactive alkyl bromides, a synergistic system combining a palladium catalyst with a stoichiometric amount of copper(I) iodide is effective. nih.govwiley-vch.de

Table 1: Examples of Halogen-Difluoromethyl Exchange Reactions

| Substrate Type | Difluoromethylating Agent | Catalyst/Mediator | Conditions | Functional Group Tolerance |

| Aryl/Vinyl Iodides | TMSCF₂H | Copper Iodide (CuI) | N/A | Amine, ether, amide, ester, protected alcohol rsc.org |

| Alkyl Iodides | TMSCF₂H | Copper catalyst | Cesium Fluoride (CsF) activator | N/A nih.govwiley-vch.de |

| Alkyl Bromides | TMSCF₂H | Palladium/Copper (Pd/CuI) | N/A | N/A nih.govwiley-vch.de |

This table is based on data for analogous aryl and alkyl systems, demonstrating the reagents and conditions relevant to pyridine substrates.

Cross-Coupling Reactions for C(sp²)-CF₂H Bond Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile route to form carbon-carbon bonds, including the C(sp²)-CF₂H bond required for difluoromethylated pyridines.

A highly effective method is the palladium-catalyzed difluoromethylation of heteroaryl halides, including chlorides, bromides, and iodides. This reaction employs a pre-formed silver difluoromethyl complex, [(SIPr)Ag(CF₂H)], as the nucleophilic difluoromethylating reagent. wiley-vch.deresearchgate.net The reaction proceeds under mild conditions (typically 80°C) and demonstrates broad scope, successfully functionalizing a wide range of heteroaryl halides like pyridyl, pyrimidyl, and pyrazolyl systems. researchgate.net The use of a bidentate bisphosphine ligand, such as DPEPhos, has been shown to improve reaction yields. researchgate.net

This approach represents a general and site-specific method for incorporating a difluoromethyl group onto a pyridine ring, making it a valuable tool for medicinal chemists. researchgate.net

Table 2: Palladium-Catalyzed Difluoromethylation of Heteroaryl Halides

| Catalyst System | Ligand | Difluoromethylating Reagent | Substrate Scope |

| Pd(dba)₂ | DPEPhos | [(SIPr)Ag(CF₂H)] | Pyridyl, pyrimidyl, pyrazyl, thienyl, oxazolyl halides researchgate.net |

Conversion of Other Fluorinated Pyridines to Difluoromethylated Analogs

Another synthetic avenue is the conversion of an existing fluorinated group, most commonly a trifluoromethyl (CF₃) group, into a difluoromethyl (CF₂H) group. This transformation is typically achieved through a selective reduction or mono-defluorination reaction, which can be challenging due to the high strength of C-F bonds.

A method for the catalytic reduction of trifluoromethyl arenes (ArCF₃) to difluoromethyl arenes (ArCF₂H) has been developed, which involves the highly selective activation of a single C-F bond. rsc.org This process uses a combination of palladium and copper catalysts under relatively mild conditions. rsc.org While this method is effective for various aryl substrates, its efficiency can be lower for ortho-substituted arenes, and it is not compatible with reducible functional groups like aryl halides or nitriles, which are reduced under the reaction conditions. rsc.org

More recent advancements include electrochemical methods for the hydrodefluorination of ArCF₃ compounds, which can offer high selectivity and yields by using a nickel cathode to achieve the deep reduction required for C-F bond cleavage. researchgate.net

Introduction of the Methoxy (B1213986) Group on Pyridine Scaffolds

The 2-methoxy group is a key feature of the target compound. It is typically introduced either onto a plain halopyridine before other functionalizations or onto a pyridine ring that already bears the difluoromethyl group.

Synthesis of 2-Methoxypyridine (B126380) Derivatives from Halopyridines

The synthesis of 2-methoxypyridine derivatives from 2-halopyridines is a classic example of nucleophilic aromatic substitution (SNAᵣ). In this reaction, a nucleophile, typically sodium methoxide, displaces a halide at the 2-position of the pyridine ring. The reaction is highly regioselective for the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the reaction intermediate.

The reactivity of the leaving group is a critical factor. 2-Fluoropyridines are significantly more reactive than their 2-chloropyridine (B119429) counterparts in this substitution. For instance, 2-fluoropyridine (B1216828) reacts approximately 320 times faster than 2-chloropyridine with sodium ethoxide, a similar nucleophile.

Functionalization at the 5-Position of 2-Methoxypyridines

Once the 2-methoxypyridine scaffold is in place, the next step is to introduce a functional group at the 5-position, which can then be converted to the difluoromethyl group. This can be achieved through several strategies, most notably by creating a C-C or C-B bond at this position.

A robust method for functionalizing the 5-position begins with 5-bromo-2-methoxypyridine (B44785). This substrate can undergo a lithium-halogen exchange by treatment with n-butyllithium at low temperatures (-78°C). The resulting lithiated intermediate is then quenched with an electrophile. A particularly useful transformation is the reaction with triisopropoxyborane, followed by acidic workup, to produce 2-methoxy-5-pyridineboronic acid. rsc.org This boronic acid is a versatile intermediate that can participate in a wide range of cross-coupling reactions (e.g., Suzuki coupling) to introduce various substituents at the 5-position. rsc.org

Table 3: Synthesis of 2-Methoxy-5-pyridineboronic acid

| Starting Material | Reagents | Key Intermediate | Product | Yield |

| 5-Bromo-2-methoxypyridine | 1. n-Butyllithium 2. Triisopropoxyborane 3. HCl (workup) | 2-Methoxy-5-lithiopyridine | 2-Methoxy-5-pyridineboronic acid | 75% rsc.org |

Another powerful strategy is Directed ortho Metalation (DoM), where the 2-methoxy group acts as a directing group, guiding a strong base like n-butyllithium to deprotonate the adjacent C3 position. While this method primarily functionalizes the C3 position, understanding these regiochemical preferences is crucial when designing synthetic routes for substituted pyridines.

Convergence of Difluoromethylation and Methoxy Introduction Strategies for 5-(Difluoromethyl)-2-methoxypyridine Synthesis

The efficient construction of this compound hinges on the logical sequencing of introducing the methoxy group at the 2-position and the difluoromethyl group at the 5-position. Two primary convergent strategies can be envisaged:

Strategy A: Functionalization of a pre-formed 2-methoxypyridine core at the 5-position with a difluoromethylating agent.

Strategy B: Introduction of a methoxy group at the 2-position of a pre-existing 5-(difluoromethyl)pyridine scaffold.

Currently, Strategy A is more prevalent and arguably more versatile due to the availability of stable 2-methoxypyridine precursors and the development of robust cross-coupling methodologies for difluoromethylation.

A key precursor for this approach is a 2-methoxypyridine functionalized at the 5-position with a group amenable to cross-coupling reactions, such as a halogen or a boronic acid. For instance, 5-bromo-2-methoxypyridine serves as a valuable and commercially available starting material.

The introduction of the difluoromethyl group can then be achieved through modern catalytic cross-coupling reactions. Palladium- and copper-catalyzed reactions have emerged as powerful tools for the formation of C-CF2H bonds.

Palladium-Catalyzed Difluoromethylation:

Palladium-catalyzed cross-coupling reactions of aryl halides with a suitable difluoromethyl source represent a prominent method. A variety of difluoromethylating agents can be employed, including (difluoromethyl)trimethylsilane (B44995) (TMSCF2H), in the presence of a suitable palladium catalyst and ligand.

A plausible synthetic route starting from 5-bromo-2-methoxypyridine is outlined below:

Scheme 1: Plausible Palladium-Catalyzed Synthesis of this compound

The reaction conditions, including the choice of palladium precursor (e.g., Pd(dba)2), ligand (e.g., BrettPhos), and base, are crucial for achieving high yields and selectivity.

Copper-Mediated Difluoromethylation:

Copper-mediated or -catalyzed reactions provide an alternative and often complementary approach to palladium-based systems. These reactions can be particularly effective for the difluoromethylation of aryl boronic acids or aryl iodides. For instance, 2-methoxy-5-pyridylboronic acid, which can be synthesized from 5-bromo-2-methoxypyridine, could be a suitable substrate.

A potential copper-mediated pathway is as follows:

Scheme 2: Potential Copper-Mediated Synthesis of this compound

Various sources of the "CF2H" unit can be utilized in these reactions, often generated in situ.

Detailed Research Findings:

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, the feasibility of the convergent strategies described above is strongly supported by research on the difluoromethylation of analogous heterocyclic systems.

Studies on the palladium-catalyzed difluoromethylation of a range of heteroaryl bromides have demonstrated the broad applicability of this methodology. nih.gov Similarly, copper-mediated difluoromethylation of aryl and vinyl iodides has been shown to proceed in high yields with good functional group compatibility. nih.gov

The choice between a palladium or copper-based system would depend on factors such as substrate compatibility, availability of reagents, and desired scale of the reaction.

Interactive Data Table: Comparison of Potential Convergent Synthetic Parameters

| Parameter | Palladium-Catalyzed Approach | Copper-Mediated Approach |

| Precursor | 5-Bromo-2-methoxypyridine | 2-Methoxy-5-pyridylboronic acid |

| Catalyst | Palladium complexes (e.g., Pd(dba)2) | Copper salts (e.g., CuI) |

| Difluoromethyl Source | TMSCF2H, other silanes | Various in situ generated "CF2H" sources |

| Key Transformation | Cross-coupling | Oxidative cross-coupling |

| General Applicability | Broad for aryl/heteroaryl halides | Effective for aryl/vinyl iodides and boronic acids |

Mechanistic Investigations and Reaction Pathways in Difluoromethyl Pyridine Formation

Radical Mechanisms in C-H Difluoromethylation

Radical difluoromethylation has become a versatile method for creating C-CF2H bonds under mild conditions. researchgate.net These reactions typically involve the generation of a difluoromethyl radical, which then reacts with the pyridine (B92270) substrate, often activated through temporary dearomatization, to achieve the desired regioselectivity.

Generation and Reactivity of Difluoromethyl Radicals

The difluoromethyl radical (•CF2H) is a key intermediate in these synthetic pathways. Unlike the more electrophilic trifluoromethyl radical (•CF3), the •CF2H radical is generally considered to be nucleophilic in character. nih.gov This distinct reactivity influences the choice of reaction partners and conditions. Various precursors and methods have been developed to generate this radical.

Common sources for generating difluoromethyl radicals include:

Fluoroalkanesulfonyl chlorides (e.g., HCF2SO2Cl): These compounds are effective radical precursors that can be reduced via single electron transfer (SET). rsc.org

Bis(difluoroacetyl) peroxide: This reagent can be generated in situ from difluoroacetic anhydride (B1165640) and urea·H2O2. It undergoes homolysis at low temperatures (e.g., 0 °C) to produce the •CF2H radical and carbon dioxide. nih.gov

Difluoromethyl sulfones and sulfoximines: These reagents offer tunable reactivity, generating difluoromethyl radicals under photoredox catalysis conditions. sioc.ac.cn

Other reagents: Compounds like zinc difluoromethanesulfinate and difluoromethylborates have also been employed as sources of difluoromethyl radicals for various applications, including reactions with heterocycles. researchgate.net

Role of Temporary Dearomatization Strategies

Direct C-H functionalization of pyridines is challenging due to the ring's electron-deficient nature. rsc.orgnih.gov Radical reactions, such as the Minisci reaction, typically favor the ortho (C2/C6) and para (C4) positions. To achieve functionalization at the meta position (C3/C5), temporary dearomatization strategies are employed. researchgate.netnih.gov These strategies transform the electron-poor pyridine into an electron-rich, non-aromatic intermediate, altering its reactivity and directing functionalization to new positions. nih.gov

One effective strategy involves converting the pyridine into an oxazino pyridine intermediate. This dearomatized species behaves as a dienamine and exhibits nucleophilic character at the β- and δ-positions (corresponding to C3/C5 of the original pyridine ring). This activation allows the nucleophilic •CF2H radical to attack at the C5 (δ) position with high regioselectivity. nih.govresearchgate.net Following the radical addition, the intermediate undergoes rearomatization to yield the final meta-substituted product. nih.gov Another approach involves the borane-catalyzed hydroboration of pyridines to generate nucleophilic dihydropyridine (B1217469) intermediates, which can then react with appropriate electrophiles. acs.org

These dearomatization-rearomatization sequences provide a powerful tool for achieving otherwise difficult transformations, enabling the synthesis of compounds like 5-(difluoromethyl)-2-methoxypyridine. nih.govnih.gov

Spin Density Analysis in Radical Intermediates

Computational studies, including spin density analysis, provide critical insights into the regioselectivity of radical reactions involving pyridine. researchgate.netmdpi.com When a pyridinium (B92312) ion undergoes a single-electron transfer (SET) reduction, it forms a pyridinyl radical. acs.org The distribution of the unpaired electron (spin density) in this radical intermediate dictates the most likely site for subsequent reactions, such as coupling with another radical. acs.org

Calculations show that in the pyridinyl radical, the spin density is highest at the C4 (para) position, with significant density also present at the C2/C6 (ortho) positions. acs.org This distribution explains the typical selectivity observed in many radical functionalizations of pyridines. To achieve C5 functionalization, the reactivity must be altered, for instance, through the dearomatization strategies discussed previously, which create different radical intermediates where spin density or nucleophilicity is localized at the desired position. nih.govresearchgate.net

Nucleophilic and Electrophilic Activation Pathways

Beyond radical processes, ionic mechanisms involving nucleophilic or electrophilic species are also crucial in the synthesis of functionalized pyridines. These pathways often involve the activation of either the pyridine ring or the fluorinating agent to facilitate the bond-forming reaction.

Nucleophilic Attack of Pyridine Nitrogen

The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can act as a nucleophile. stackexchange.comquimicaorganica.org In this pathway, the pyridine nitrogen attacks an electrophilic difluoromethylating agent. A common reagent used for this purpose is ethyl bromodifluoroacetate. The reaction proceeds via an initial N-alkylation, where the nitrogen atom displaces the bromide, forming an N-difluoro(ethoxycarbonyl)methyl pyridinium salt. nih.govrsc.org

This intermediate is often not the final product. Subsequent in situ hydrolysis of the ester group followed by decarboxylation yields the N-difluoromethylated pyridinium salt. nih.gov While this mechanism primarily leads to N-functionalization, it demonstrates the fundamental nucleophilicity of the pyridine nitrogen, a key reactivity principle that must be considered and sometimes suppressed when targeting C-H functionalization. nih.govrsc.org The presence of electron-withdrawing groups on the pyridine ring can diminish this nucleophilicity, potentially hindering the reaction. nih.gov

Electrophilic Fluorination of Dihydropyridines

This pathway combines elements of dearomatization with an electrophilic finishing step. As established, pyridine can be converted into a more reactive dihydropyridine intermediate. These 1,2- or 1,4-dihydropyridines are electron-rich enamines or dienamines and are susceptible to attack by electrophiles. researchgate.netacs.org

For the synthesis of fluorinated pyridines, an electrophilic fluorinating agent, such as Selectfluor®, can be used to react with the dihydropyridine intermediate. nih.gov The reaction involves the attack of the electron-rich double bond of the dihydropyridine on the electrophilic fluorine source. This step introduces a fluorine atom into the ring. Subsequent elimination of hydrogen fluoride (B91410) under mild conditions can lead to rearomatization, yielding a fluorinated pyridine. nih.gov This strategy provides a complementary approach to radical pathways for introducing fluorine and fluorine-containing groups into the pyridine scaffold. nih.govmdpi.com

Interactive Data Table: Mechanistic Pathways

| Mechanism Type | Key Intermediate | Reagent Example | Target Position | Reference |

| Radical C-H Difluoromethylation | Oxazino Pyridine | Bis(difluoroacetyl) peroxide | C5 (meta) | nih.gov |

| Nucleophilic Attack | N-alkylation Intermediate | Ethyl bromodifluoroacetate | Nitrogen | nih.govrsc.org |

| Electrophilic Fluorination | Dihydropyridine | Selectfluor® | Varies | nih.gov |

Dearomatization and Rearomatization Sequences in Pyridine Functionalization

A significant challenge in the functionalization of pyridines is achieving substitution at the meta-position (C3), as the inherent electronic properties of the ring favor reactions at the ortho- and para-positions. uni-muenster.deresearchgate.net To overcome this, strategies involving temporary dearomatization of the pyridine ring have been developed. uni-muenster.deacs.org This approach transiently converts the stable, electron-deficient aromatic system into a more reactive, electron-rich, non-aromatic intermediate, enabling otherwise difficult transformations. researchgate.net

A prominent example is the redox-neutral dearomatization–rearomatization sequence. thieme-connect.com In this process, the pyridine first reacts to form a dearomatized intermediate, which then undergoes a site-selective reaction. thieme-connect.com A final rearomatization step restores the pyridine ring, now bearing the new functional group. This sequence effectively circumvents the normal reactivity patterns of the pyridine core. researchgate.net By employing this strategy, chemists can achieve functionalization at positions that are electronically disfavored for direct C-H functionalization. uni-muenster.denih.gov

This methodology has proven particularly effective for the regioselective introduction of the difluoromethyl group at either the meta- or para-position of pyridines, a previously elusive transformation. uni-muenster.denih.gov The key to this selectivity lies in the nature of the dearomatized intermediate and the ability to control its subsequent reactions. researchgate.net

Characterization and Reactivity of Key Intermediates

The success of regioselective difluoromethylation hinges on the formation and controlled reactivity of specific intermediates. These transient species dictate the final position of the difluoromethyl group on the pyridine ring.

N-Difluoromethylpyridinium Salts as Intermediates

N-Difluoromethylpyridinium salts have been identified as crucial intermediates in several difluoromethylation reactions. figshare.comacs.orgnih.gov These salts are typically formed by the reaction of a pyridine with a difluoromethylating agent. For instance, in the synthesis of N-difluoromethyl-2-pyridones, preliminary mechanistic studies have confirmed that N-difluoromethylpyridinium salts are key transient species in the conversion process. figshare.comnih.govacs.org

The formation of these salts can occur through the direct nucleophilic attack of the pyridine nitrogen on an electrophilic difluoromethyl source, such as ethyl bromodifluoroacetate. rsc.org Once formed, the reactivity of the pyridinium salt is altered compared to the parent pyridine. For example, in certain modular approaches, oxazino-pyridine intermediates can be converted into the corresponding pyridinium salts by treatment with acid. thieme-connect.comnih.gov This switch in the intermediate is critical for directing subsequent functionalization, such as a Minisci-type radical alkylation, to the para-position of the ring. thieme-connect.comresearchgate.net Although their instability can make them challenging to study, the isolation and characterization of N-difluoromethylpyridinium salts have provided direct evidence for their role in these reaction pathways. acs.orgrsc.org

Oxazino Pyridine Intermediates in Regioselective Difluoromethylation

To achieve the challenging meta-difluoromethylation of pyridines, researchers have employed oxazino-pyridine intermediates. thieme-connect.comresearchgate.net These bench-stable intermediates are readily formed from the reaction of pyridines with reagents like dimethylacetylene dicarboxylate (DMAD) and methyl pyruvate (B1213749) (MP). thieme-connect.com The formation of the oxazino adduct dearomatizes the pyridine ring, transforming it into a dienamine-like system. nih.govresearchgate.net

This structural change activates the ring for subsequent reactions. The oxazino-pyridine intermediate possesses nucleophilic character at the β- and δ-positions (corresponding to the C3/C5 and C4 positions of the original pyridine, respectively). researchgate.netresearchgate.net This altered reactivity allows for a radical-based C-H difluoromethylation to occur selectively at the meta-position. thieme-connect.comnih.gov The process is completed by a rearomatization step that expels the auxiliary groups and restores the aromatic pyridine ring, now functionalized at the C3 position. thieme-connect.com This strategy represents a powerful tool for late-stage functionalization of complex pyridine-containing molecules, including pharmaceuticals. nih.gov

| Intermediate Type | Precursors | Resulting Regioselectivity | Subsequent Reaction Type | Reference |

| Oxazino Pyridine | Pyridine, DMAD, Methyl Pyruvate | meta (C3) | Radical C-H Difluoromethylation | thieme-connect.com, nih.gov |

| N-Difluoromethylpyridinium Salt | Oxazino Pyridine + Acid | para (C4) | Minisci-type Radical Alkylation | thieme-connect.com, nih.gov |

Proposed Carbene or Anion Mechanisms in Select Difluoromethylations

The precise mechanism of difluoromethyl group transfer can vary depending on the reagents and conditions employed. Two commonly proposed reactive species are the difluorocarbene (:CF₂) and the difluoromethyl anion (⁻CF₂H).

Carbene Mechanisms: Reagents such as ethyl bromodifluoroacetate or sodium chlorodifluoroacetate are often considered sources of difluorocarbene. nih.govresearchgate.net In a proposed mechanism for the synthesis of N-difluoromethyl-2-pyridones, difluorocarbene reacts with a pyridine to form a thermodynamically unstable N-difluoromethyl-substituted pyridinium ylide. acs.orgresearchgate.net This ylide intermediate can then undergo further transformations, such as protonation and oxidation, to yield the final product. acs.org The generation of difluorocarbene is a versatile method for introducing the CF₂ group onto heteroatoms. researchgate.net

Anion and Nucleophilic Attack Mechanisms: An alternative to the carbene pathway is the generation of a difluoromethyl anion or a related nucleophile. acs.org However, the direct deprotonation of difluoromethyl arenes is challenging due to the low acidity of the C-H bond and the instability of the resulting anion, which can readily undergo α-fluoride elimination. acs.org More commonly, the reaction proceeds via a direct nucleophilic attack mechanism without the formation of a free carbene. For example, studies using ethyl bromodifluoroacetate have shown evidence supporting the direct nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the reagent. rsc.org This pathway avoids a discrete difluorocarbene intermediate and instead proceeds through an N-alkylation step to form an N-difluoromethylated pyridinium salt directly. rsc.org This mechanism is distinct from pathways involving difluorocarbene, highlighting the nuanced and condition-dependent nature of difluoromethylation reactions.

Chemical Transformations and Synthetic Applications of 5 Difluoromethyl 2 Methoxypyridine and Its Derivatives

Applications as Building Blocks in Organic Synthesis

The unique substitution pattern of 5-(difluoromethyl)-2-methoxypyridine makes it an attractive starting material for the synthesis of more complex molecules. Its derivatives serve as key intermediates in the construction of various scaffolds with significant biological and material science applications.

The difluoromethyl group (CHF₂) has gained significant attention in drug discovery as it can serve as a lipophilic bioisostere of hydroxyl (-OH), thiol (-SH), or amino (-NH₂) groups, capable of acting as a hydrogen bond donor. nih.gov Its incorporation into molecular scaffolds can enhance metabolic stability, improve cell membrane permeability, and modulate binding affinity to biological targets.

Pyridine-based structures are ubiquitous in pharmaceuticals and agrochemicals. rsc.org Therefore, this compound serves as an ideal precursor for creating novel bioactive agents. By utilizing the transformations described above—functionalizing the pyridine (B92270) ring or modifying the methoxy (B1213986) group—chemists can generate libraries of compounds for biological screening. The core structure can be elaborated through cross-coupling reactions to attach larger, more complex fragments, or the derived pyridone can be alkylated or acylated at the nitrogen atom, providing further points of diversification. The presence of the difluoromethyl moiety from the outset avoids the often-challenging late-stage introduction of this group.

Beyond simple derivatization, this compound and its derivatives are valuable for constructing other heterocyclic systems. The inherent reactivity of the pyridine ring allows it to participate in annulation reactions to form fused bicyclic and polycyclic structures.

A key application is in the synthesis of quinolones , which are bicyclic structures containing a pyridine ring fused to a benzene (B151609) ring. chim.itmdpi.com While many quinolone syntheses start from aniline (B41778) derivatives, organic-chemistry.orgnih.gov appropriately functionalized pyridines can also serve as precursors. For example, a derivative of this compound could be functionalized at the C3 and C4 positions with groups that can undergo a subsequent cyclization reaction to form the fused benzene ring. Palladium-catalyzed oxidative annulation is one such modern strategy for quinolone synthesis. nih.gov

Furthermore, the pyridone derivative obtained from demethylation is a versatile intermediate for synthesizing other heterocycles. For instance, it can undergo cycloaddition reactions or be used to construct bicyclic lactams, which are privileged structures in medicinal chemistry. The combination of the difluoromethyl group and the versatile pyridone scaffold provides a powerful platform for accessing novel and complex heterocyclic frameworks.

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, drug-like molecule in the final steps of its synthesis to rapidly generate analogues. While LSF often focuses on C-H activation of a lead compound, the use of compact, highly functionalized building blocks in cross-coupling reactions is also a key LSF approach.

In this context, boronic acids, stannanes, or halides derived from this compound are extremely valuable. These can be coupled with complex molecular scaffolds to introduce the difluoromethyl-pyridine motif, allowing for rapid exploration of structure-activity relationships. The difluoromethyl group, in particular, is a desirable substituent to introduce late in a synthesis due to its beneficial effects on drug properties. nih.gov Methods for the direct radical C-H difluoromethylation of N-heteroarenes have been developed, underscoring the importance of this functional group in modern medicinal chemistry. nih.gov Using a pre-functionalized building block like a derivative of this compound provides a reliable and often more efficient alternative to direct functionalization.

Influence of the Difluoromethyl Group on Reactivity and Selectivity in Subsequent Transformations

The difluoromethyl (CF₂H) group, a unique substituent in organic synthesis, exerts a significant influence on the reactivity and selectivity of the pyridine ring to which it is attached. This influence stems from a combination of its steric and electronic properties, which modulate the electron density of the aromatic system and affect the accessibility of its various positions to incoming reagents. In the context of this compound, the interplay between the electron-withdrawing difluoromethyl group and the electron-donating methoxy group creates a nuanced reactivity profile that can be exploited for selective functionalization.

Steric and Electronic Effects of the CF₂H Substituent

The difluoromethyl group is considered a bioisostere of hydroxyl and thiol groups, capable of acting as a hydrogen bond donor. Its steric and electronic parameters are crucial in dictating its impact on molecular interactions and chemical reactivity.

Electronic Effects: The two fluorine atoms in the CF₂H group exert a powerful inductive electron-withdrawing effect (-I) on the pyridine ring. This effect is quantified by its Hammett constants, which are positive, indicating its electron-withdrawing nature. For instance, the Hammett parameter for a para-substituted OCF₂H group (σp) is 0.2, and for a meta-substituted OCF₂H group (σm), it is 0.31. researchgate.net This electron-withdrawing character deactivates the pyridine ring towards electrophilic aromatic substitution, making such reactions more challenging compared to unsubstituted pyridine.

| Parameter | Value/Description | Reference |

|---|---|---|

| Hammett Constant (σm of OCF₂H) | 0.31 | researchgate.net |

| Hammett Constant (σp of OCF₂H) | 0.20 | researchgate.net |

| Van der Waals Radius (Fluorine) | 1.47 Å | yale.edu |

| Van der Waals Radius (Methyl Group) | 2.00 Å | yale.edu |

| Hydrogen Bond Acidity (A) | 0.085-0.126 |

Regiocontrol in Further Functionalization Reactions

The regiochemical outcome of subsequent functionalization reactions on this compound is a direct consequence of the combined directing effects of the electron-donating 2-methoxy group and the electron-withdrawing 5-difluoromethyl group.

The 2-methoxy group is an ortho, para-directing activator for electrophilic aromatic substitution due to its ability to donate electron density to the ring through resonance (+M effect). This would direct incoming electrophiles to the 3- and 6-positions. Conversely, the 5-difluoromethyl group is a meta-directing deactivator, which would direct electrophiles to the 3-position. The synergistic directing effect towards the 3-position and the deactivating nature of the CF₂H group suggest that electrophilic substitution, if successful, would likely occur at the C3 position. For instance, nitration of pyridine derivatives often requires harsh conditions, and the presence of the deactivating CF₂H group would further necessitate this. The nitration of 2-methoxy-5-bromopyridine, a related compound, yields 2-methoxy-3-nitro-5-bromopyridine, illustrating the directing influence of the methoxy group to the 3-position.

In contrast, nucleophilic aromatic substitution (S_NAr) on the pyridine ring is generally favored at the 2-, 4-, and 6-positions, as the electronegative nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate. stackexchange.comyoutube.com In this compound, the 2-position is occupied. The presence of the electron-withdrawing difluoromethyl group at the 5-position would further deactivate the ring towards nucleophilic attack at the remaining positions. However, if a suitable leaving group were present at the 2- or 6-position, S_NAr could be a viable transformation.

Directed ortho-metalation, specifically lithiation, is a powerful tool for the regioselective functionalization of pyridines. clockss.orgresearchgate.net The 2-methoxy group can act as a directing group, facilitating lithiation at the adjacent C3 position. Subsequent quenching with an electrophile would introduce a substituent at this position. For example, the lithiation of 3-methoxypyridine (B1141550) primarily occurs at the 2-position, highlighting the strong directing effect of the methoxy group. clockss.org In the case of this compound, this strategy would provide a reliable route to 3-substituted derivatives.

The presence of a halogen atom on the ring opens up possibilities for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. nih.gov For instance, if this compound were to be halogenated, the resulting halopyridine could be coupled with various boronic acids to introduce a wide range of substituents. The Suzuki coupling of 2-halogenated pyridines is a well-established method for the synthesis of 2-arylpyridines. researchgate.net

| Reaction Type | Predicted Regioselectivity on this compound | Controlling Factors | Analogous Example |

|---|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration) | C3 | Directing effect of 2-OCH₃ (+M) and 5-CF₂H (-I) | Nitration of 2-methoxy-5-bromopyridine occurs at C3 |

| Directed Ortho-Metalation (Lithiation) | C3 | Directing effect of 2-OCH₃ | Lithiation of 3-methoxypyridine occurs at C2 |

| Nucleophilic Aromatic Substitution (with leaving group at C2 or C6) | C2, C6 | Pyridine nitrogen activation | General reactivity of pyridines towards SNAr |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of 5-(Difluoromethyl)-2-methoxypyridine, offering detailed information about the connectivity and spatial arrangement of atoms.

Given the presence of a difluoromethyl group, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for characterizing the fluorine environment within the molecule. alfa-chemistry.com The fluorine-19 nucleus has a spin of ½ and 100% natural abundance, providing high sensitivity and sharp signals with a wide chemical shift range, which minimizes signal overlap. huji.ac.il

For this compound, the two fluorine atoms are chemically equivalent, leading to a single resonance in the ¹⁹F NMR spectrum. This signal's chemical shift is indicative of the electronic environment around the difluoromethyl group. The electron-withdrawing nature of the pyridine (B92270) ring influences this shift. The signal for the -CHF₂ group typically appears as a doublet in the proton-coupled ¹⁹F NMR spectrum due to coupling with the adjacent proton (²JFH). The magnitude of this coupling constant is typically in the range of 50-60 Hz. Further coupling to adjacent aromatic protons (⁴JFH) may also be observed, leading to a more complex splitting pattern, such as a doublet of triplets.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHF₂ | -90 to -120 | dt (doublet of triplets) | ²JFH ≈ 54-58 Hz, ⁴JFH ≈ 1-3 Hz |

To go beyond simple identification and unambiguously confirm the molecular structure, a suite of multi-nuclear and two-dimensional (2D) NMR experiments is employed. wikipedia.org These techniques reveal through-bond correlations between different nuclei.

¹H NMR: The proton NMR spectrum provides key information. The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF ≈ 50-60 Hz). The three aromatic protons on the pyridine ring will exhibit distinct chemical shifts and splitting patterns (e.g., a doublet, a doublet of doublets, and a narrow multiplet) based on their positions relative to the substituents and their coupling to each other. The methoxy (B1213986) group will appear as a sharp singlet.

¹³C NMR: The carbon NMR spectrum confirms the carbon framework. A significant feature is the signal for the difluoromethyl carbon, which appears as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF), typically with a large coupling constant of 230-240 Hz. The six distinct carbon signals of the pyridine ring and the methoxy carbon can be assigned using their chemical shifts and by correlation with proton signals.

| Position | Atom | Predicted δ (ppm) | Key HMBC Correlations |

|---|---|---|---|

| - | -OCH₃ | ~3.9 | C2 |

| - | -CHF₂ | ~6.7 (t, ²JHF ≈ 55 Hz) | C4, C5, C6 |

| 3 | Ar-H | ~7.8 | C2, C4, C5 |

| 4 | Ar-H | ~7.0 | C2, C3, C5, C6 |

| 6 | Ar-H | ~8.3 | C2, C4, C5, -CHF₂ |

| 2 | C-OCH₃ | ~163 | -OCH₃, H3, H4 |

| 5 | C-CHF₂ | ~125 (t, ¹JCF ≈ 235 Hz) | H3, H4, H6, -CHF₂ |

The conformational flexibility of this compound, specifically the rotation around the C5-CHF₂ bond, can be investigated using advanced NMR techniques and computational modeling. The rotational preference of the difluoromethyl group is influenced by steric and electronic factors, such as dipole-dipole interactions between the C-F bonds and the pyridine ring's electron system. nih.gov

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between the fluorine atoms (or the CHF₂ proton) and nearby aromatic protons (H4 and H6). The relative intensities of these NOE signals can indicate the predominant conformation in solution. For example, a stronger NOE between the CHF₂ proton and the H4 proton compared to the H6 proton would suggest a conformation where the C-H bond of the difluoromethyl group is oriented toward the C4 position. researchgate.net These experimental results are often correlated with DFT (Density Functional Theory) calculations to determine the lowest energy conformers and the rotational energy barriers. nih.gov

Infrared (IR) and Mass Spectrometry (MS) Applications

Vibrational spectroscopy and mass spectrometry provide complementary data for structural verification and molecular formula confirmation.

Infrared (IR) spectroscopy probes the vibrational modes of the molecule. The difluoromethyl group gives rise to several characteristic absorption bands in the IR spectrum. These include:

C-H Stretching: The C-H bond of the CHF₂ group has a characteristic stretching vibration, typically observed in the region of 2980-3020 cm⁻¹.

C-F Stretching: The carbon-fluorine bonds result in strong absorption bands. Due to the two C-F bonds, symmetric and asymmetric stretching modes are expected. These are typically very intense and appear in the fingerprint region, broadly between 1100-1350 cm⁻¹.

Bending Vibrations: Various bending (deformation) modes such as scissoring, wagging, twisting, and rocking for the CHF₂ group also occur in the fingerprint region (below 1500 cm⁻¹), contributing to the complex pattern of the spectrum.

Analysis of these frequencies, often supported by computational DFT calculations, provides confirmation of the presence of the difluoromethyl moiety. rsc.org

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch | 2980 - 3020 | Medium |

| Asymmetric C-F Stretch | 1300 - 1350 | Strong |

| Symmetric C-F Stretch | 1100 - 1150 | Strong |

| CH Bending (Scissoring) | 1200 - 1280 | Medium |

High-Resolution Mass Spectrometry (HRMS) is indispensable for validating the molecular formula of a compound by providing a highly accurate mass measurement. nih.gov Unlike unit-resolution mass spectrometry, which provides the nominal mass, HRMS instruments (such as Orbitrap or Time-of-Flight (TOF) analyzers) can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm) of the theoretical value. thermofisher.com

For this compound (C₇H₇F₂NO), the exact mass of the neutral molecule is calculated based on the masses of its most abundant isotopes. In practice, analysis is often performed on the protonated molecule, [M+H]⁺. The experimentally measured mass is then compared to the calculated exact mass of the proposed formula (C₇H₈F₂NO⁺). A mass error of less than 5 ppm provides extremely high confidence in the assigned molecular formula, ruling out other potential elemental compositions that may have the same nominal mass.

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Hypothetical Observed Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₇H₈F₂NO⁺ | 160.05681 | 160.05699 | 1.1 |

X-Ray Crystallography for Solid-State Structure Determination

A thorough investigation of academic and research databases, including the Cambridge Structural Database (CSD), did not yield any published single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not publicly available.

The determination of a compound's solid-state structure through X-ray crystallography is a fundamental technique for unequivocally establishing its three-dimensional molecular architecture. This experimental method provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Without experimental crystallographic data, a definitive analysis of the solid-state conformation and packing of this compound cannot be provided. Such an analysis would be crucial for understanding the molecule's spatial arrangement and the nature of non-covalent interactions, such as hydrogen bonding or π-stacking, that govern its crystal packing.

Further research involving the synthesis of a high-quality single crystal of this compound and subsequent X-ray diffraction analysis would be required to elucidate its solid-state structure and provide the crystallographic parameters that are currently unavailable.

Future Directions and Emerging Research Avenues

Development of Novel, Sustainable, and Green Synthetic Methodologies

The synthesis of difluoromethylated pyridines has traditionally relied on multi-step processes or harsh reagents. The future of this field is geared towards the development of more efficient, environmentally benign, and economically viable synthetic strategies. Key areas of focus include:

One-Pot Syntheses: Combining multiple reaction steps, such as cross-coupling and decarboxylation, into a single, streamlined process can significantly reduce waste, time, and resource consumption. thieme-connect.com For instance, a one-pot protocol involving potassium fluoride (B91410), water, and N,N-dimethylformamide has proven effective for the final hydrolysis/decarboxylation step in constructing the (difluoromethyl)pyridine skeleton. thieme-connect.com

Transition-Metal-Free Reactions: While metal-catalyzed reactions are prevalent, research into transition-metal-free methods is gaining traction to mitigate concerns about cost and metal contamination in final products. A notable approach involves the use of inexpensive, safe, and commercially available reagents like ethyl bromodifluoroacetate for N-difluoromethylation, which proceeds through an N-alkylation step followed by in situ hydrolysis and decarboxylation. rsc.orgnih.gov

Photocatalysis: Visible-light-driven photoredox catalysis represents a mild and sustainable approach for generating difluoromethyl radicals from various precursors. tandfonline.commdpi.com This method avoids the need for high temperatures or strong oxidants and is compatible with a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. rsc.org Eosin Y, for example, has been used as a metal-free photocatalyst to activate sodium difluoromethanesulfinate for the difluoromethylation of coumarins under air. mdpi.com

These green methodologies promise to make the synthesis of 5-(Difluoromethyl)-2-methoxypyridine and related compounds more accessible and sustainable for both academic research and industrial production. chemeurope.com

Exploration of New Catalytic Systems for Site-Selective Difluoromethylation

A primary challenge in pyridine (B92270) chemistry is controlling the position of functionalization (regioselectivity). researchgate.netresearchgate.net The direct C-H difluoromethylation of an unsubstituted pyridine ring can result in multiple isomers. Future research will heavily invest in designing sophisticated catalytic systems that can precisely install the CF2H group at a desired position, such as the C5 position of a 2-methoxypyridine (B126380) core.

Emerging strategies include:

Advanced Ligand Design: In transition-metal catalysis, particularly with palladium, the design of the ligand plays a pivotal role in determining the reaction's rate and selectivity. researchgate.net Future efforts will focus on creating ligands that can overcome the intrinsic reactivity of the pyridine ring to direct functionalization to less reactive sites.

Switchable Regioselectivity: Innovative methods are being developed that allow chemists to select the site of difluoromethylation by changing the reaction conditions. For example, using oxazino pyridine intermediates, which can be easily formed from pyridines, allows for selective functionalization at the meta-position under one set of conditions, while switching to an acidic medium transforms the intermediate into a pyridinium (B92312) salt, directing functionalization to the para-position. chemeurope.comresearchgate.net

Metallaphotoredox Catalysis: This dual catalytic approach combines photoredox catalysis with transition-metal catalysis (e.g., Nickel) to enable novel bond formations under mild conditions. mdpi.com This strategy has been successfully applied to the difluoromethylation of aryl and heteroaryl halides and holds promise for developing new site-selective C-H functionalization reactions. mdpi.com

The table below summarizes some modern reagents used for introducing the difluoromethyl group, highlighting the diversity of activators and reaction types being explored.

| Difluoromethylation Reagent | Activator / Catalyst System | Reaction Type | Reference |

|---|---|---|---|

| Ethyl difluoro(trimethylsilyl)acetate | Copper catalyst | Cross-coupling / Decarboxylation | thieme-connect.com |

| Ethyl bromodifluoroacetate (BrCF2COOEt) | Transition-metal-free (base) | N-alkylation / Decarboxylation | rsc.orgnih.gov |

| Sodium difluoromethanesulfinate (NaSO2CF2H) | Eosin Y / Blue LED (Air) | Radical C-H Functionalization | rsc.orgmdpi.com |

| Bromodifluoromethane (CF2HBr) | Ni catalyst / Photocatalyst | Metallaphotoredox Cross-Coupling | mdpi.com |

Integration of Difluoromethylated Pyridines in Advanced Materials Research

While the primary applications of difluoromethylated pyridines have been in life sciences, their unique electronic and physical properties make them attractive candidates for advanced materials. The CF2H group can significantly alter properties such as lipophilicity, metabolic stability, and molecular conformation. researchgate.netrsc.org Future research will likely explore the following avenues:

Organic Electronics: The strong electron-withdrawing nature of the difluoromethyl group can be used to tune the HOMO/LUMO energy levels of organic molecules. This makes difluoromethylated pyridines potential building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Fluoropolymers: Incorporating fluorinated moieties like this compound into polymer chains could lead to new materials with enhanced thermal stability, chemical resistance, and specific optical properties.

Optical Materials: Research has shown that replacing an N-methyl group with an N-difluoromethyl group can improve the spectroscopic properties of fluorophores. rsc.orgnih.gov This suggests that strategic placement of the CF2H group on pyridine-based structures could lead to the development of novel fluorescent probes, sensors, and nonlinear optical materials.

Advanced Computational Methodologies for Predictive Synthesis and Reactivity

As synthetic methods become more complex and the target molecules more sophisticated, computational chemistry is emerging as an indispensable tool for prediction and optimization. In the context of this compound, future research will increasingly rely on:

Reaction Mechanism Elucidation: Computational modeling, such as Density Functional Theory (DFT), can be used to investigate reaction pathways, identify transition states, and understand the origins of selectivity in catalytic difluoromethylation reactions. researchgate.net This insight is crucial for rationally designing more efficient and selective catalysts.

Predictive Synthesis Design: Machine learning and AI-driven platforms can analyze vast datasets of chemical reactions to predict the outcomes of new synthetic routes. This can accelerate the discovery of optimal conditions for synthesizing specific isomers of difluoromethylated pyridines, saving significant time and resources in the lab.

In Silico Materials Screening: Computational methods can predict the electronic, optical, and physical properties of novel difluoromethylated pyridine derivatives before they are synthesized. rsc.org This allows researchers to screen large virtual libraries of compounds and identify the most promising candidates for specific applications in materials science, focusing experimental efforts on molecules with the highest potential.

The synergy between computational prediction and experimental validation will be a hallmark of future research, enabling a more targeted and efficient approach to discovering the next generation of synthetic methods and applications for these valuable fluorinated compounds.

Q & A

Q. What are the optimal synthetic routes for 5-(Difluoromethyl)-2-methoxypyridine in laboratory settings?

The compound is typically synthesized via difluoromethylation of 2-methoxypyridine derivatives using difluorocarbene reagents (e.g., ClCFH) under metal-catalyzed conditions. Copper or nickel catalysts enhance reaction efficiency by stabilizing intermediates. Reaction optimization includes controlling temperature (50–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions like over-fluorination .

Q. How does the difluoromethyl group influence the electronic and steric properties of this compound compared to non-fluorinated analogs?

The difluoromethyl group introduces strong electron-withdrawing effects via C-F bonds, reducing electron density on the pyridine ring. This enhances electrophilicity at the 4-position, making it reactive toward nucleophilic substitution. Steric hindrance from the CFH group also affects regioselectivity in reactions like cross-coupling .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

- F NMR : Two distinct doublets for the CFH group (δ ≈ -110 to -120 ppm, ≈ 240–260 Hz).

- H NMR : Methoxy protons as a singlet (δ ≈ 3.8–4.0 ppm) and CFH as a triplet (δ ≈ 5.8–6.2 ppm, ≈ 55 Hz).

- IR : Stretching vibrations for C-F (1100–1250 cm) and C-O (methoxy, ~1250 cm) .

Q. What role does the methoxy group play in the compound’s stability under acidic or basic conditions?

The methoxy group acts as an electron donor, stabilizing the pyridine ring through resonance. Under acidic conditions, it may undergo demethylation to form a hydroxyl group, altering reactivity. Base-mediated hydrolysis is slower due to steric protection from the difluoromethyl group .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity and regioselectivity of this compound in substitution reactions?

Density Functional Theory (DFT) models reveal charge distribution and frontier molecular orbitals (FMOs). For example, LUMO localization at the 4-position predicts preferential nucleophilic attack. Solvent effects (polarizable continuum models) and transition-state simulations further refine reaction pathways .

Q. What contradictory findings exist in the literature regarding the biological activity of this compound, and how can researchers resolve these discrepancies?

Discrepancies in antimicrobial potency (e.g., IC variability) may arise from assay conditions (e.g., pH, solvent). Standardized protocols (e.g., microdilution assays in neutral buffers) and metabolite profiling (LC-MS) can clarify structure-activity relationships .

Q. What are the challenges in achieving enantioselective synthesis of chiral derivatives of this compound?

Chirality induction is hindered by the planar pyridine ring. Asymmetric catalysis using chiral ligands (e.g., BINAP) or enzymatic resolution (lipases) has shown limited success. Recent advances in chiral auxiliaries (e.g., Evans’ oxazolidinones) offer promising routes .

Q. How does fluorination impact the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability?

Fluorine’s high electronegativity reduces oxidative metabolism (e.g., CYP450-mediated degradation), extending half-life. The difluoromethyl group enhances lipophilicity (logP ~1.8), improving blood-brain barrier penetration. These properties are validated via in vitro microsomal assays and Caco-2 cell models .

Methodological Guidance

- Data Contradiction Analysis : Use multivariate statistical tools (e.g., PCA) to isolate variables affecting biological activity. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

- Experimental Design : For stability studies, employ forced degradation (heat, light, pH extremes) followed by HPLC-UV to identify degradation products. Quantify using QSAR models correlating substituent effects with degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.